(2R,3R,11bS)-Dihydrotetrabenazine D-Val is a specific isomer of dihydrotetrabenazine, which is an active metabolite of tetrabenazine. Tetrabenazine is primarily used in clinical settings to manage movement disorders by depleting monoamine levels in the brain through inhibition of the vesicular monoamine transporter type 2 (VMAT2) . This compound has garnered attention for its potential applications in positron emission tomography (PET) imaging, particularly for visualizing VMAT2 binding sites in the brain .
Dihydrotetrabenazine is classified as a synthetic organic compound with the chemical formula and a unique identifier in databases such as PubChem (CID 123836) . The compound's structural classification places it under the category of tetrahydroisoquinoline derivatives, which are known for their pharmacological properties.
Methods and Technical Details
The synthesis of (2R,3R,11bS)-dihydrotetrabenazine typically involves several steps, including the reduction of tetrabenazine. The stereochemical resolution of the compound can be achieved through chiral chromatography techniques. For instance, Kilbourn et al. utilized chiral column liquid chromatography to separate enantiomers effectively . The process generally follows these steps:
Structure and Data
The molecular structure of (2R,3R,11bS)-dihydrotetrabenazine features a tetrahydroisoquinoline core with specific stereochemistry at positions 2, 3, and 11b. The absolute configuration has been confirmed through crystallographic studies .
Reactions and Technical Details
Dihydrotetrabenazine undergoes various chemical reactions that are crucial for its pharmacological activity:
Process and Data
The mechanism of action for (2R,3R,11bS)-dihydrotetrabenazine involves:
Research indicates that the binding affinity of dihydrotetrabenazine to VMAT2 is comparable to that of tetrabenazine itself .
Physical and Chemical Properties
Relevant data from studies indicate that dihydrotetrabenazine exhibits specific binding characteristics that are crucial for its function as a PET ligand .
(2R,3R,11bS)-Dihydrotetrabenazine D-Val has significant applications in:
The compound (2R,3R,11bS)-Dihydrotetrabenazine D-Val is systematically named [(2R,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate. Its molecular formula is C₂₄H₃₈N₂O₄, with a molecular weight of 418.57 g/mol [1] [3] [8]. The structure integrates a dihydrotetrabenazine core modified with a D-valine ester moiety. Key structural features include:
Table 1: Molecular Formula Breakdown
Component | Atoms | Role in Structure |
---|---|---|
Benzo[a]quinolizine core | C₁₆H₂₄NO₂ | Provides VMAT2 binding affinity |
Isobutyl side chain | C₄H₉ | Enhances lipophilicity and BBB penetration |
D-Valine ester | C₅H₁₀NO₂ | Serves as a prodrug modulator for metabolism |
The absolute stereochemistry at positions C2, C3, and C11b was unambiguously assigned using single-crystal X-ray diffraction (XRD). This technique employs the Flack parameter to resolve chirality by measuring resonant scattering effects from heavy atoms or anomalous dispersion from lighter atoms (e.g., oxygen) [6]. For this isomer:
Dihydrotetrabenazine (DHTBZ) has eight stereoisomers due to three chiral centers (C2, C3, C11b). The (2R,3R,11bS) isomer differs significantly in pharmacology from other isomers:
Table 2: Stereoisomer Classification
Isomer Type | Configurations | Key Examples |
---|---|---|
α-DHTBZ | 3,11b-trans; C2 variable | (2R,3R,11bR), (2S,3S,11bS) |
β-DHTBZ | 3,11b-trans; C2 variable | (2S,3R,11bR), (2R,3S,11bS) |
cis-DHTBZ | 3,11b-cis; C2 variable | (2R,3R,11bS), (2S,3S,11bR) |
Table 3: Pharmacological Comparison of Key Isomers
Isomer | VMAT2 Ki (nM) | Dopamine D2 Ki (nM) | Relative Abundance in TBZ Metabolism |
---|---|---|---|
(2R,3R,11bR) [+α] | 3.96 | >10,000 | Low (<10%) |
(2S,3R,11bR) [+β] | 850 | 320 | High (~40%) |
(2R,3R,11bS) | 1,200 | 450 | Moderate (~15-20%) |
(2S,3S,11bR) | 593 | >10,000 | Trace |
Data compiled from [2] [5] [7].
The (2R,3R,11bS) isomer is a cis-configured DHTBZ derivative, contrasting with the trans-isomers predominant in tetrabenazine metabolism. Unlike valbenazine, which exclusively generates the high-affinity (2R,3R,11bR) isomer, tetrabenazine yields a mixture where (2R,3R,11bS) contributes moderately to VMAT2 inhibition but exhibits higher off-target binding at dopamine receptors [2] [5].
Each chiral center in (2R,3R,11bS)-DHTBZ D-Val distinctly influences its biological activity:
Table 4: Chiral Center Contributions
Chiral Center | Stereochemical Role | Impact on Pharmacology |
---|---|---|
C2 (R) | Determines ester linkage orientation to D-valine | Enhances metabolic stability; slows hydrolysis |
C3 (R) | Positions isobutyl chain | Modulates VMAT2 binding pocket access |
C11b (S) | Alters tricyclic ring conformation | Reduces VMAT2 affinity vs. (11bR) isomers by >300-fold |
D-Valine (R) | Controls esterase susceptibility | Prolongs half-life; acts as a prodrug |
Concluding Remarks
The stereochemical precision of (2R,3R,11bS)-Dihydrotetrabenazine D-Val underpins its unique pharmacological profile. While its cis-configuration at C3-C11b reduces VMAT2 affinity relative to trans-isomers, the D-valine prodrug strategy offers pharmacokinetic advantages. This isomer exemplifies how minor stereochemical variations profoundly influence target selectivity, metabolic stability, and off-target activity in CNS drug design.
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0